molecular formula C18H20N2O3S B2815598 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide CAS No. 899979-48-7

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide

Cat. No. B2815598
CAS RN: 899979-48-7
M. Wt: 344.43
InChI Key: ZCUTYGBWQFBTAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. For example, the synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. These reactions can be complex and require careful control of conditions to ensure the desired product is formed.

Scientific Research Applications

Chemical Synthesis and Molecular Docking

A study by Ravichandiran, Premnath, and Vasanthkumar (2015) detailed the synthesis of a series of compounds, including analogs to the chemical of interest, and evaluated their molecular docking and antibacterial properties. One compound showed promising glide and E model scores, indicating a good interaction with bacterial protein receptors, highlighting the compound's potential as an antibacterial agent (Ravichandiran et al., 2015).

Antifungal and Antimicrobial Activities

Ahmad et al. (2011) synthesized a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, which were found to possess moderate to significant anti-microbial activities, suggesting their potential as antimicrobial agents (Ahmad et al., 2011).

Anticancer Activity

Theoclitou et al. (2011) identified AZD4877, a kinesin spindle protein inhibitor with potential as an anticancer agent. This compound demonstrated both excellent biochemical potency and pharmaceutical properties suitable for clinical development, offering insights into the therapeutic potential of similar compounds in cancer treatment (Theoclitou et al., 2011).

Optical and Material Properties

Research by Hajduk et al. (2010) compared the optical properties of two compounds related to the query chemical, focusing on their potential applications in polymer optoelectronic devices. This study highlighted the importance of understanding the optical properties of such compounds for their application in advanced materials (Hajduk et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in various fields, such as medicinal chemistry and materials science. Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)18(21)19-15-8-10-16(11-9-15)20-12-4-5-13-24(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUTYGBWQFBTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide

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